2-Biphenylyl isocyanate

Description

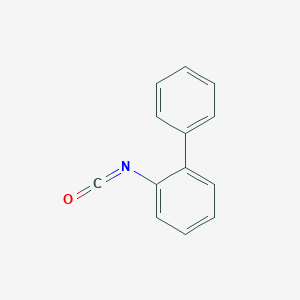

2-Biphenylyl isocyanate (CAS 17337-13-2) is an aromatic isocyanate with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol . It is a yellow liquid at room temperature (20°C) with a boiling point of 130°C and a density of 1.138 g/mL . Structurally, it consists of a biphenyl group (two connected benzene rings) with an isocyanate (–NCO) group at the 2-position. This configuration imparts unique reactivity, enabling its use in synthesizing polyurethanes, pharmaceuticals, and specialty polymers .

Its high reactivity stems from the electrophilic isocyanate group, which readily reacts with hydroxyl, amine, or thiol groups to form urethanes, ureas, or thiocarbamates, respectively . Safety protocols emphasize strict handling due to its toxicity, including respiratory, skin, and eye irritation hazards. Proper ventilation, personal protective equipment (PPE), and storage away from moisture and oxidizers are critical .

Propriétés

IUPAC Name |

1-isocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHUGFJSEJSCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278533 | |

| Record name | 2-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17337-13-2 | |

| Record name | 2-Biphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17337-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Liquid-Phase Phosgenation

The liquid-phase phosgenation of 2-aminobiphenyl remains the most widely documented method for synthesizing 2-biphenylyl isocyanate. This approach involves reacting 2-aminobiphenyl with excess phosgene () in an inert solvent such as o-dichlorobenzene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride () to yield the isocyanate.

Reaction Conditions and Yield

A representative large-scale synthesis (as described in US Patent 2017/362165) utilizes 243.7 g of 2-aminobiphenyl and 1,500 g of 4,4'-diphenylmethane diisocyanate (Desmodur 2460M) as a phosgene substitute. The mixture is heated to 140–160°C for 50 minutes under vigorous stirring, followed by high-vacuum distillation (0.03 mbar) to isolate 203.2 g of this compound (83% yield). This method’s advantages include high reproducibility and compatibility with continuous-flow reactors, though it generates corrosive as a byproduct.

Gas-Phase Phosgenation

Gas-phase methods, though less common for biphenylyl derivatives, offer reduced solvent usage and faster reaction times. In one configuration, 2-aminobiphenyl vapor is mixed with phosgene gas at elevated temperatures (200–250°C) in a tubular reactor. The absence of solvents simplifies downstream purification, but precise temperature control is critical to prevent thermal degradation of the isocyanate.

Non-Phosgene Alternative Routes

Carbamate Thermal Decomposition

Non-phosgene methods have gained traction due to safety and environmental concerns. A promising route involves the synthesis of N-(2-biphenylyl) carbamate intermediates, followed by thermal decomposition. For example, reacting 2-aminobiphenyl with dimethyl carbonate () in the presence of zinc oxide () catalysts produces methyl N-(2-biphenylyl) carbamate, which decomposes at 220–240°C under vacuum to release this compound.

Catalyst Performance

Composite catalysts such as enhance decomposition efficiency by modulating Lewis acidity. At 240°C and 7.33 kPa, these catalysts achieve isocyanate yields exceeding 90% while minimizing side reactions like urea formation.

Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Pressure | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Liquid-phase phosgenation | 2-Aminobiphenyl, | 140–160 | Atmospheric | 83 | , salts |

| Gas-phase phosgenation | 2-Aminobiphenyl, | 200–250 | Reduced | 78 | gas |

| Carbamate decomposition | Methyl carbamate, | 220–240 | 7.33 kPa | 90 | Methanol, |

Optimization Strategies

Solvent Selection

Polar aprotic solvents like o-dichlorobenzene improve phosgene solubility and intermediate stability. In non-phosgene routes, sulfolane and decalin are preferred for their high boiling points and compatibility with metal oxide catalysts.

Analyse Des Réactions Chimiques

2-Biphenylyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{R-OH} + \text{R’-NCO} \rightarrow \text{R-OC(O)N(H)R’} ]

Hydrolysis: Reacts with water to form carbamic acid, which can further decompose to form amines and carbon dioxide. [ \text{R-NCO} + \text{H2O} \rightarrow \text{R-NH2} + \text{CO2} ]

Oxidation and Reduction: Can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction .

Applications De Recherche Scientifique

Applications in Polymer Science

Polyurethane Production

One of the primary applications of 2-biphenylyl isocyanate is in the production of polyurethanes. Polyurethanes are versatile materials used in coatings, adhesives, foams, and elastomers. The incorporation of this compound can enhance the mechanical properties and thermal stability of these polymers. For instance, studies have shown that using this isocyanate can lead to improved tensile strength and elongation at break in polyurethane formulations compared to those made with traditional isocyanates .

Table 1: Properties of Polyurethanes Synthesized with this compound

| Property | Value | Comparison (Traditional Isocyanates) |

|---|---|---|

| Tensile Strength (MPa) | 25-30 | 20-25 |

| Elongation (%) | 400-500 | 300-400 |

| Thermal Stability (°C) | >200 | >180 |

Biomedical Applications

Biocompatibility Studies

Recent research has explored the use of this compound in biomedical applications, particularly in the development of biocompatible materials for implants and tissue engineering. Studies indicate that polymers derived from this isocyanate exhibit favorable biocompatibility profiles when tested with human cells. For example, biodegradable segmented polyurethanes incorporating this compound demonstrated good cell adhesion and proliferation rates comparable to medical-grade materials like Tecoflex® .

Case Study: Bone Implant Materials

A notable case study examined the use of bisphenyl-polymer/carbon-fiber-reinforced composites as bone implant materials. The study revealed significant osseoconductivity increases when using these composites compared to traditional titanium alloys. The incorporation of this compound into these composites contributed to enhanced mechanical properties and reduced inflammation responses during in vivo tests .

Environmental Considerations

While this compound has numerous applications, its use raises environmental concerns due to potential toxicity associated with isocyanates. Research is ongoing to develop safer synthetic pathways and alternative materials that minimize health risks while maintaining performance characteristics .

Mécanisme D'action

The mechanism of action of 2-biphenylyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity allows it to form stable urethane and urea linkages, which are essential in various chemical synthesis processes .

Comparaison Avec Des Composés Similaires

Positional Isomerism (2- vs. 4-Biphenylyl Isocyanate)

The 2- and 4-biphenylyl isomers differ in steric and electronic properties. However, the 2-position’s spatial arrangement may enhance compatibility in polymer matrices, influencing adhesion or flexibility .

Electron-Withdrawing Substituents (DFPI and CF₃ Derivatives)

- 3,4-Difluorophenyl isocyanate (DFPI) : Fluorine atoms increase electrophilicity of the –NCO group, accelerating reactions with nucleophiles (e.g., polyols in polyurethanes) .

- 3,5-Bis(trifluoromethyl)phenyl isocyanate : The CF₃ groups further stabilize the isocyanate via electron withdrawal, improving resistance to hydrolysis and thermal degradation .

Heavy Atom Effects (2-Iodophenyl Isocyanate)

The iodine atom in 2-iodophenyl isocyanate increases molecular weight and may enable applications in radiopharmaceuticals or catalysis. However, its bulkiness could reduce reactivity compared to smaller substituents .

Isothiocyanates vs. Isocyanates

Isothiocyanates (–NCS), such as 2-methoxyphenyl isothiocyanate, exhibit distinct reactivity due to sulfur’s lower electronegativity. They form thioureas instead of urethanes, useful in agrochemicals and dyes .

Application-Specific Performance

- Polyurethanes : this compound produces rigid polymers due to its aromatic backbone, whereas aliphatic isocyanates (e.g., hexamethylene diisocyanate) yield flexible materials. Fluorinated derivatives (e.g., DFPI) enhance chemical resistance in coatings .

- Pharmaceuticals : The biphenyl moiety in this compound is advantageous in drug design for π-π stacking interactions, while iodine in 2-iodophenyl isocyanate supports targeted therapies .

Activité Biologique

2-Biphenylyl isocyanate (C13H9NO) is an organic compound belonging to the isocyanate family, characterized by its highly reactive isocyanate functional group (-N=C=O). This compound has garnered attention due to its potential applications in various fields, including polymer chemistry and its biological implications. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9NO

- Molecular Weight : 213.22 g/mol

- CAS Number : 222280

Mechanisms of Biological Activity

Isocyanates, including this compound, are known for their reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to various biological effects, primarily through the following mechanisms:

- Protein Modification : Isocyanates can react with the amino groups of proteins, leading to structural modifications that may alter protein function and trigger immune responses.

- Respiratory Sensitization : Exposure to isocyanates has been linked to occupational asthma and respiratory sensitization, particularly in industrial settings where these compounds are used extensively .

- Toxicological Effects : The inhalation or dermal exposure to isocyanates can cause irritation of the respiratory tract, skin sensitization, and other systemic effects. Chronic exposure may lead to more severe conditions such as hypersensitivity pneumonitis and interstitial lung disease .

Toxicological Profile

| Endpoint | Effect |

|---|---|

| Acute Toxicity | Irritation of eyes, skin, and respiratory system |

| Chronic Effects | Asthma, hypersensitivity pneumonitis |

| Carcinogenic Potential | Not classified as a carcinogen |

| Sensitization | Can cause allergic reactions upon repeated exposure |

Occupational Exposure and Asthma

A significant body of research has documented the relationship between isocyanate exposure and occupational asthma. A case-referent study highlighted that even low concentrations of isocyanates could trigger asthma symptoms, with higher exposures correlating with increased risk . In this study:

- Subjects : Workers from two manufacturing companies exposed to different isocyanates.

- Findings : The odds ratio for developing asthma was significantly higher for individuals exposed to concentrations above certain thresholds (e.g., TWA exposure greater than 1.125 ppb) compared to non-cases.

Sensitization Mechanisms

Research indicates that sensitization mechanisms may involve both genetic predisposition (atopy) and environmental factors such as smoking. A study found that individuals with a history of atopic conditions had a higher likelihood of developing asthma related to isocyanate exposure (OR = 3.5) compared to non-atopic individuals .

Safety and Regulatory Considerations

Given the potential health risks associated with exposure to this compound, regulatory bodies have established guidelines for safe handling:

- Occupational Exposure Limits (OELs) : It is crucial for workplaces using isocyanates to adhere to established OELs to minimize health risks.

- Protective Measures : Use of personal protective equipment (PPE) and engineering controls are recommended to reduce inhalation and dermal exposure.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and characterize 2-Biphenylyl isocyanate experimentally?

- Methodological Answer : Utilize spectroscopic techniques such as FT-IR (to confirm the isocyanate functional group at ~2250–2275 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic protons and carbons in the biphenyl structure). Quantify purity via HPLC with a UV detector, using a reversed-phase C18 column and acetonitrile/water mobile phase. Calibrate against a certified reference standard .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use gloveboxes or fume hoods to minimize inhalation exposure. Wear nitrile gloves , chemical-resistant lab coats, and safety goggles. Store under inert gas (e.g., argon) to prevent moisture-induced hydrolysis. Regularly monitor airborne concentrations using OSHA-compliant sampling tubes followed by HPLC analysis .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodological Answer : The primary method involves phosgenation of 2-biphenylamine under controlled conditions. Dissolve 2-biphenylamine in anhydrous dichloromethane, add triphosgene (0.33 equivalents) at 0°C, and stir for 12 hours. Purify via fractional distillation under reduced pressure (1–2 mmHg) to isolate the isocyanate .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in urethane/urea synthesis?

- Methodological Answer : Apply a 2³ factorial experimental design to evaluate factors such as reactant stoichiometry , catalyst type (e.g., dibutyltin dilaurate), and temperature . Measure outcomes (e.g., yield, polymer tensile strength) using ANOVA to identify significant interactions. For example, higher epoxy/isocyanate ratios (1.2 vs. 0.4) may enhance crosslinking efficiency .

Q. What advanced techniques are suitable for studying the reaction kinetics of this compound with alcohols or amines?

- Methodological Answer : Use microreactor systems with inline FT-IR or Raman spectroscopy for real-time monitoring. Calculate activation energies (Eₐ) via the Arrhenius equation, comparing primary vs. secondary alcohol reactions. Solvent effects (e.g., THF vs. toluene) can be quantified by measuring rate constants (k) at varying temperatures (30–70°C) .

Q. How can researchers resolve contradictions in analytical data (e.g., GC vs. titration) for isocyanate quantification?

- Methodological Answer : Validate methods using cross-technique calibration . For example, compare indirect GC analysis (reacting excess n-dibutylamine and quantifying unreacted amine) with titration (using HCl to neutralize residual amine). Address discrepancies via statistical tools (e.g., Bland-Altman plots) and verify solvent stability (e.g., THF degassing to prevent amine oxidation) .

Q. What strategies ensure accurate monitoring of this compound exposure in occupational settings?

- Methodological Answer : Deploy HPLC with UV detection (λ = 254 nm) for air samples collected on glass fiber filters impregnated with 1-(2-pyridyl)piperazine. Calibrate against NIST-traceable standards and maintain a reporting limit of 0.02 µg/sample . Validate method precision through inter-laboratory comparisons .

Tables for Key Data

| Kinetic Parameters for Phenyl Isocyanate-Alcohol Reactions |

|---|

| Alcohol Type |

| Primary (n-Butanol) |

| Secondary (sec-Butanol) |

| Source: Adapted from López et al. (2019) |

| Safety Data for this compound |

|---|

| Flash Point |

| Density (25°C) |

| Recommended PPE |

| Source: CAS 17337-13-2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.